molecular formula C8H13N3O3 B13631549 5-Amino-3-(2-hydroxypropyl)-1-methylpyrimidine-2,4(1h,3h)-dione

5-Amino-3-(2-hydroxypropyl)-1-methylpyrimidine-2,4(1h,3h)-dione

Cat. No.: B13631549
M. Wt: 199.21 g/mol
InChI Key: VCHUHDXFYBASQM-UHFFFAOYSA-N
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Description

5-Amino-3-(2-hydroxypropyl)-1-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a hydroxypropyl group, and a methyl group attached to a pyrimidine ring. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(2-hydroxypropyl)-1-methylpyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving urea and β-ketoesters under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions using appropriate amines.

    Addition of the Hydroxypropyl Group: The hydroxypropyl group can be added via alkylation reactions using 2-hydroxypropyl halides.

    Methylation: The methyl group can be introduced through methylation reactions using methyl iodide or other methylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(2-hydroxypropyl)-1-methylpyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

5-Amino-3-(2-hydroxypropyl)-1-methylpyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.

    Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 5-Amino-3-(2-hydroxypropyl)-1-methylpyrimidine-2,4(1H,3H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the amino and hydroxypropyl groups allows it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-methylpyrimidine-2,4(1H,3H)-dione: Lacks the hydroxypropyl group, which may affect its reactivity and applications.

    3-(2-Hydroxypropyl)-1-methylpyrimidine-2,4(1H,3H)-dione: Lacks the amino group, which may influence its biological activity.

    5-Amino-3-(2-hydroxyethyl)-1-methylpyrimidine-2,4(1H,3H)-dione: Similar structure but with a shorter hydroxyalkyl chain, which may affect its properties.

Uniqueness

5-Amino-3-(2-hydroxypropyl)-1-methylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of both the amino and hydroxypropyl groups, which confer distinct chemical and biological properties. These functional groups allow for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C8H13N3O3

Molecular Weight

199.21 g/mol

IUPAC Name

5-amino-3-(2-hydroxypropyl)-1-methylpyrimidine-2,4-dione

InChI

InChI=1S/C8H13N3O3/c1-5(12)3-11-7(13)6(9)4-10(2)8(11)14/h4-5,12H,3,9H2,1-2H3

InChI Key

VCHUHDXFYBASQM-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C(=O)C(=CN(C1=O)C)N)O

Origin of Product

United States

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